molecular formula C4H4N4O2S B565729 6-Amino-5-nitroso-2-thiouracil-13C,15N CAS No. 1246814-68-5

6-Amino-5-nitroso-2-thiouracil-13C,15N

Cat. No.: B565729
CAS No.: 1246814-68-5
M. Wt: 174.147
InChI Key: UOWCFGBLAMCSFY-RETHMIJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-nitroso-2-thiouracil-13C,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 6-Amino-5-nitroso-2-thiouracil, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is valuable in various fields due to its unique properties and applications in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitroso-2-thiouracil-13C,15N typically involves the incorporation of isotopically labeled precursors. The general synthetic route includes the nitration of 6-Amino-2-thiouracil followed by the introduction of the isotopic labels. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the incorporation of the isotopes without degrading the compound.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitroso-2-thiouracil-13C,15N undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The amino and thiouracil groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group yields 6-Amino-5-nitro-2-thiouracil, while reduction results in 6-Amino-5-amino-2-thiouracil.

Scientific Research Applications

6-Amino-5-nitroso-2-thiouracil-13C,15N is widely used in scientific research due to its stable isotopic labels. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

    Biology: Employed in metabolic studies to trace the incorporation of isotopes into biomolecules.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitroso-2-thiouracil-13C,15N involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s behavior in various systems. The nitroso group can participate in redox reactions, while the thiouracil moiety can interact with nucleophiles and electrophiles, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-nitroso-2-thiouracil: The non-labeled version of the compound.

    6-Amino-5-nitro-2-thiouracil: An oxidized derivative.

    6-Amino-5-amino-2-thiouracil: A reduced derivative.

Uniqueness

6-Amino-5-nitroso-2-thiouracil-13C,15N is unique due to its isotopic labels, which make it particularly useful in tracing studies and reaction mechanism elucidation. The presence of 13C and 15N allows for precise tracking using techniques such as NMR and mass spectrometry, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWCFGBLAMCSFY-RETHMIJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=[13C](NC(=S)NC1=O)N)[15N]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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